molecular formula C12H18N2 B7963568 4-(Piperidin-3-ylmethyl)aniline

4-(Piperidin-3-ylmethyl)aniline

Cat. No.: B7963568
M. Wt: 190.28 g/mol
InChI Key: MWJXJRZVBGXMCY-UHFFFAOYSA-N
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Description

4-(Piperidin-3-ylmethyl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-ylmethyl)aniline typically involves a multi-step process. One common method includes the salifying reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is then subjected to a reduction reaction using zinc chloride and sodium borohydride to yield this compound .

Industrial Production Methods: For large-scale industrial production, the method described above is advantageous due to its mild conditions and avoidance of precious metals, which significantly reduces production costs. The process is efficient, providing good yields and is suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents like bromine or chlorinating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and anilines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Piperidin-3-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A simpler structure with a similar piperidine ring.

    Aniline: Contains the aniline moiety without the piperidine ring.

    Piperine: A naturally occurring compound with a piperidine moiety, known for its antioxidant properties.

Uniqueness: 4-(Piperidin-3-ylmethyl)aniline is unique due to its combined structural features of both piperidine and aniline, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJXJRZVBGXMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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